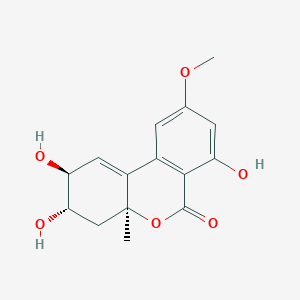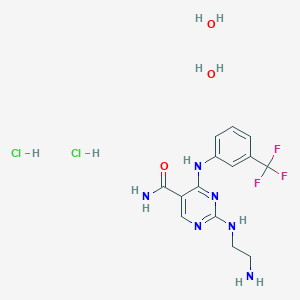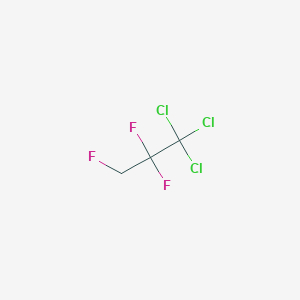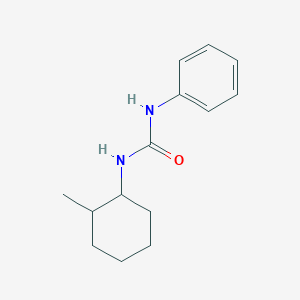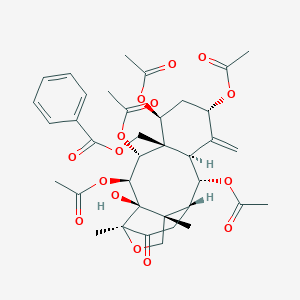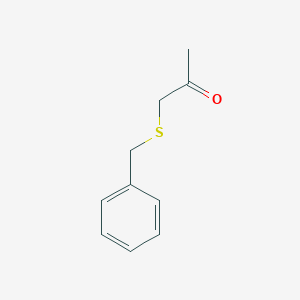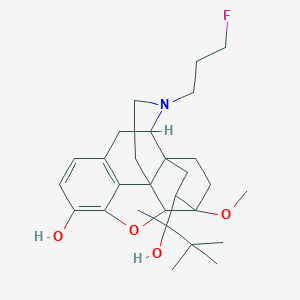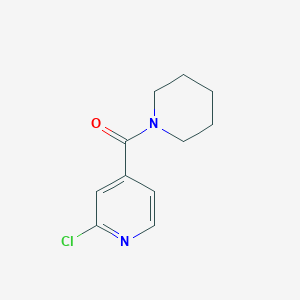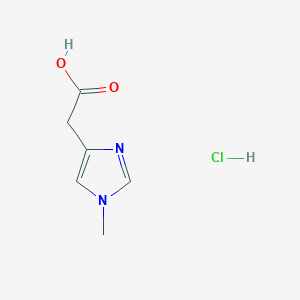
Opochol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Opochol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a steroidal compound that is synthesized from cholesterol, and it possesses several unique properties that make it a promising candidate for future research. In
Mécanisme D'action
The mechanism of action of Opochol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is involved in cholesterol synthesis. Opochol has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.
Effets Biochimiques Et Physiologiques
Opochol has several biochemical and physiological effects on the body. It has been shown to reduce cholesterol levels in animal models, which may have implications for the treatment of hypercholesterolemia. Opochol has also been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases. Additionally, Opochol has been shown to improve cognitive function in animal models, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Opochol has several advantages for lab experiments. It is a well-characterized compound that is commercially available, which makes it easy to obtain for research purposes. Additionally, Opochol has several potential applications in scientific research, which makes it a promising candidate for future studies. However, there are also limitations to using Opochol in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, which may limit its use in certain labs. Additionally, the mechanism of action of Opochol is not fully understood, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for research on Opochol. One area of research is to further investigate its anti-cancer properties, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease, as it has shown promise in improving cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of Opochol, which may lead to new applications in scientific research.
Méthodes De Synthèse
Opochol is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to form cholest-4-en-3-one. This intermediate is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form Opochol. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Opochol has several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, Opochol has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
Numéro CAS |
135212-24-7 |
|---|---|
Nom du produit |
Opochol |
Formule moléculaire |
C36H47NO4 |
Poids moléculaire |
557.8 g/mol |
Nom IUPAC |
1-[(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-3-yl]oxy-3,10-dihydrophenoxazin-2-one |
InChI |
InChI=1S/C36H47NO4/c1-5-30(41-34-29(39)14-15-32-33(34)37-28-8-6-7-9-31(28)40-32)21(2)25-12-13-26-24-11-10-22-20-23(38)16-18-35(22,3)27(24)17-19-36(25,26)4/h6-10,15,21,23-27,30,37-38H,5,11-14,16-20H2,1-4H3/t21-,23-,24-,25+,26-,27-,30?,35-,36+/m0/s1 |
Clé InChI |
CVZICIUHKUXMCS-BSZLDPMNSA-N |
SMILES isomérique |
CCC([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
SMILES |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
SMILES canonique |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
Synonymes |
22-((3-oxophenoxazin-7-yl)oxy)-5-cholen-3 beta-ol 22-phenoxazonoxy-5-cholene-3 beta-ol OPOCHOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
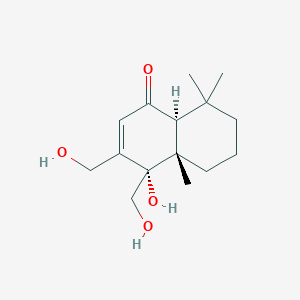
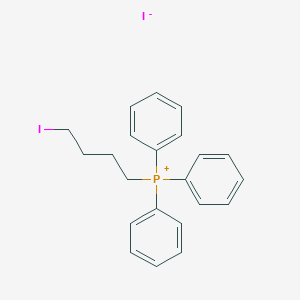
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
